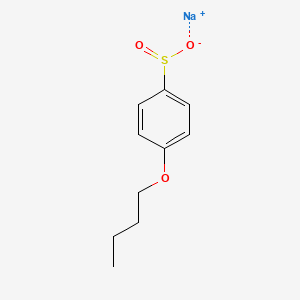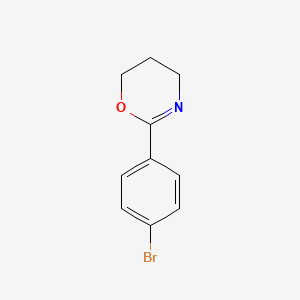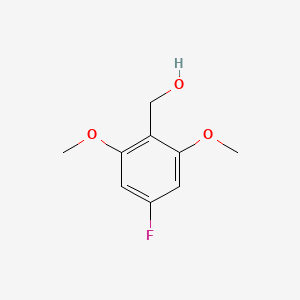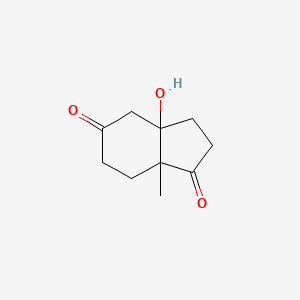
4-n-Butoxybenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Butoxybenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is substituted with a butoxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxybenzenesulfinic acid sodium salt typically involves the sulfonation of butoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-n-Butoxybenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-n-Butoxybenzenesulfinic acid sodium salt has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-n-Butoxybenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their activity and function. The pathways involved may include oxidative stress and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfinic acid
- 4-Chlorobenzenesulfinic acid sodium salt
- 4-Methoxybenzenesulfinic acid sodium salt
Uniqueness
4-n-Butoxybenzenesulfinic acid sodium salt is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other sulfinic acid derivatives. This makes it particularly useful in specific synthetic applications and industrial processes.
Eigenschaften
Molekularformel |
C10H13NaO3S |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
sodium;4-butoxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-2-3-8-13-9-4-6-10(7-5-9)14(11)12;/h4-7H,2-3,8H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
FWOIOHFVJKPHCX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)

![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

